2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid
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Overview
Description
2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid is a complex organic compound known for its diverse biological activities It is a synthetic molecule that combines several functional groups, including a thiazole ring, an indole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid involves multiple steps, starting with the preparation of the thiazole and indole intermediates. The thiazole ring can be synthesized through the reaction of thioamides with α-haloketones under acidic conditions . The indole ring is typically formed via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . It can also modulate the activity of enzymes and receptors involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cardarine (GW 501516): A compound with a similar structure that also acts as a peroxisome proliferator-activated receptor agonist.
Endurobol (GSK-516): Another related compound with similar biological activities.
Uniqueness
2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
857259-98-4 |
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Molecular Formula |
C22H17F3N2O2S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]indol-5-yl]acetic acid |
InChI |
InChI=1S/C22H17F3N2O2S/c1-13-19(30-21(26-13)15-3-5-17(6-4-15)22(23,24)25)12-27-9-8-16-10-14(11-20(28)29)2-7-18(16)27/h2-10H,11-12H2,1H3,(H,28,29) |
InChI Key |
ABAXMFLJEPTOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3C=CC4=C3C=CC(=C4)CC(=O)O |
Origin of Product |
United States |
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